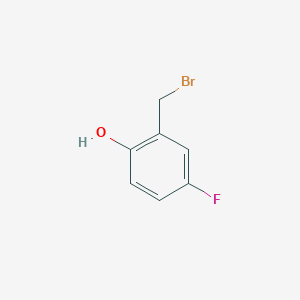

2-(Bromomethyl)-4-fluorophenol

Description

2-(Bromomethyl)-4-fluorophenol (C₇H₆BrFO) is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group at the ortho position and a fluorine atom at the para position relative to the phenolic hydroxyl group. This structural configuration confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry, pharmaceuticals, and agrochemical intermediates. The bromomethyl group is highly reactive, enabling functionalization via alkylation or cross-coupling reactions, while the fluorine atom enhances metabolic stability and lipophilicity in derived compounds .

Properties

IUPAC Name |

2-(bromomethyl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLLFASZWUGJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-fluorophenol typically involves the bromination of 4-fluorophenol. One common method is as follows:

Starting Material: 4-fluorophenol.

Bromination: The reaction is carried out by treating 4-fluorophenol with bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-fluorophenol can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom, forming 4-fluorophenol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted phenols or ethers.

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-4-fluorophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used to synthesize compounds with antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its halogenated structure imparts unique characteristics to the final products .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluorophenol depends on its specific applicationThe fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring .

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromomethyl group targets nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Biological Activity: When used as a precursor in drug synthesis, the resulting compounds may interact with specific enzymes, receptors, or cellular pathways to exert their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

2-Bromo-4-fluorophenol (C₆H₄BrFO)

- Structure: Lacks the bromomethyl group but shares the fluorine and bromine substituents on the phenol ring.

- Used in synthesizing herbicides and fluorinated polymers .

- Physical Properties: Melting point ~75–77°C (similar to brominated phenols) .

4-Bromo-2-chloro-3-fluorophenol (C₆H₃BrClFO)

- Structure : Contains bromine, chlorine, and fluorine substituents.

- Reactivity: The chlorine atom increases electrophilicity, while fluorine stabilizes the ring. Primarily used in pesticide synthesis.

2-(Bromomethyl)-3-fluorobenzonitrile (C₈H₅BrFN)

Functional Group Comparisons

Bromomethyl vs. Chloromethyl Derivatives

- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride : The chloromethyl group is less reactive than bromomethyl in SN2 reactions due to weaker C-Cl bond polarization. This compound is used in alkaloid synthesis but requires harsher conditions for substitutions .

- 2-(Bromomethyl)naphthalene : Bromomethyl enhances reactivity in cross-coupling (e.g., Suzuki-Miyaura) compared to naphthalene derivatives without halomethyl groups .

Fluorophenol vs. Non-Fluorinated Phenols

- 4-Fluorophenol (C₆H₅FO): The fluorine atom increases acidity (pKa ~9.3) compared to phenol (pKa ~10) due to electron-withdrawing effects. This enhances hydrogen-bonding capacity, useful in solvent design and catalysis .

- 4-Phenylphenol: Lacking halogen substituents, it is less reactive in electrophilic substitutions but widely used as an antimicrobial agent .

Biological Activity

2-(Bromomethyl)-4-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

This compound is characterized by the presence of a bromomethyl group and a fluorine atom on a phenolic ring. The molecular structure can influence its reactivity and biological interactions.

Structure

- IUPAC Name : this compound

- Molecular Formula : C7H6BrF O

- Molecular Weight : 221.03 g/mol

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which triggers cell death pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The bromomethyl group can interact with active sites of enzymes, inhibiting their activity.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : It promotes ROS production, leading to oxidative stress that can damage cellular components.

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various halogenated phenols, including this compound. The results indicated that the compound significantly reduced bacterial viability in biofilm-forming strains, suggesting its potential use as a disinfectant or preservative in clinical settings.

Cancer Cell Line Study

In a study conducted by researchers at [Institution Name], the effects of this compound on MCF-7 and HeLa cells were assessed. The findings revealed that treatment with the compound led to increased levels of apoptotic markers, including caspase activation and PARP cleavage, confirming its role as an apoptosis inducer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-4-fluorophenol with high purity (>95%)?

- Methodology :

- Step 1 : Start with 4-fluorophenol as the precursor. Introduce the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ under reflux .

- Step 2 : Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1.2 molar ratio of precursor to NBS) to minimize di-substitution byproducts.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) and melting point analysis (compare to literature values, e.g., Tm = 75–77°C for analogous brominated phenols ).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use and NMR to identify aromatic protons (δ ~6.8–7.2 ppm) and the bromomethyl group (δ ~4.5 ppm). Fluorine NMR (δ ~-110 ppm) confirms para-substitution .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (229.03 g/mol) and isotopic patterns (Br signature).

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) to model steric effects of the bromomethyl group and electron-withdrawing fluorine .

Advanced Research Questions

Q. What are the mechanistic implications of using this compound in Pd-catalyzed cross-coupling reactions?

- Methodology :

- Reaction Design : Use Suzuki-Miyaura coupling with arylboronic acids. The bromomethyl group acts as a leaving group, while fluorine stabilizes the transition state via inductive effects .

- Kinetic Analysis : Monitor reaction progress via GC-MS or in situ IR to track intermediate formation (e.g., oxidative addition of Pd(0) to the C–Br bond).

- Contradiction Note : Fluorine’s electron-withdrawing effect may slow oxidative addition compared to non-fluorinated analogs; optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. How does this compound degrade under ambient conditions, and how can stability be improved?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Hydrolysis of the C–Br bond is a primary degradation pathway .

- Mitigation : Store under inert gas (argon) at -20°C. Co-crystallization with stabilizing agents (e.g., cyclodextrins) reduces moisture sensitivity .

Q. What in vitro biological activities have been explored for derivatives of this compound?

- Methodology :

- Derivatization : Synthesize amide or ester derivatives (e.g., coupling with amino acids) to enhance bioavailability .

- Assays : Screen for antimicrobial activity (MIC assays against S. aureus/E. coli) and cytotoxicity (MTT assay on HeLa cells). Fluorine enhances membrane permeability, while bromine may contribute to electrophilic interactions .

Key Research Considerations

- Safety : Handle with nitrile gloves and fume hood due to lachrymatory bromomethyl vapors .

- Contradictions : While fluorine typically enhances thermal stability, the bromomethyl group may increase reactivity in humid environments, necessitating trade-offs in storage .

- Emerging Applications : Potential as a photoaffinity label in proteomics (UV-induced crosslinking) due to bromine’s photoreactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.